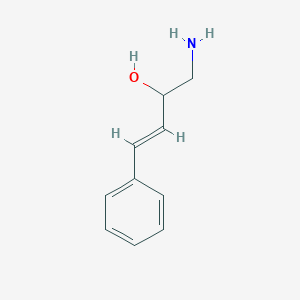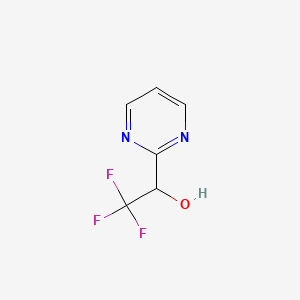
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with trifluoroacetaldehyde. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of trifluoroacetaldehyde. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Introduction of various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Contains a pyrrole ring instead of a pyrimidine ring.
1-Trifluoroacetyl piperidine: Features a piperidine ring instead of a pyrimidine ring.
Uniqueness
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is unique due to the presence of the pyrimidine ring, which offers distinct electronic properties and hydrogen bonding capabilities compared to other similar compounds. This uniqueness makes it particularly valuable in the design of pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C6H5F3N2O |
|---|---|
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-pyrimidin-2-ylethanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4(12)5-10-2-1-3-11-5/h1-4,12H |
Clave InChI |
JWUGXEDZUBVOLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


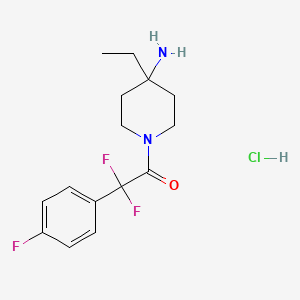
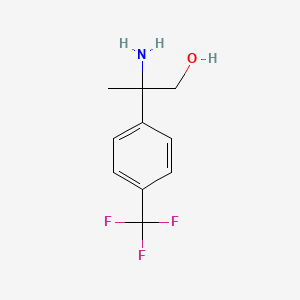
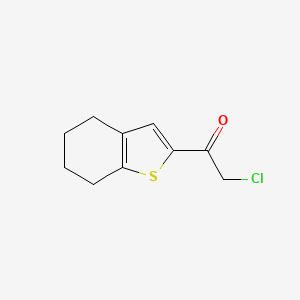
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)
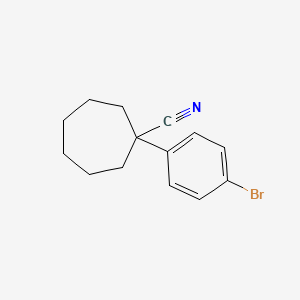
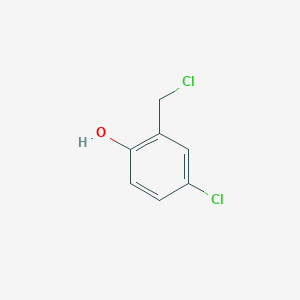
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
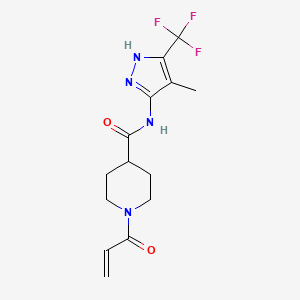
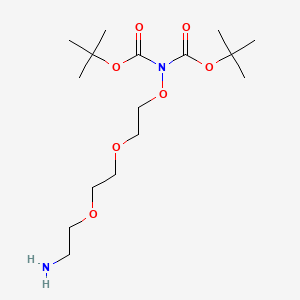
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
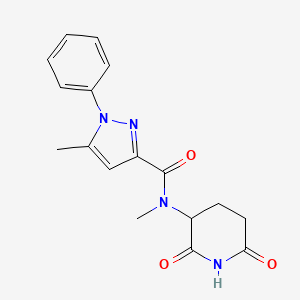
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
